Pentamethoxyphosphorane
Overview
Description
Pentamethoxyphosphorane is an organophosphorus compound with the molecular formula C5H15O5P It is characterized by the presence of five methoxy groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentamethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with methanol. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{CH}_3\text{OH} \rightarrow \text{P(OCH}_3)_5 + 5 \text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of phosphorus pentachloride to this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Pentamethoxyphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Substitution: The methoxy groups can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild to moderate conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Pentamethoxyphosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which pentamethoxyphosphorane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The methoxy groups can be displaced by nucleophiles, leading to the formation of new compounds with different properties. The pathways involved in these reactions are typically nucleophilic substitution and oxidation-reduction processes.
Comparison with Similar Compounds
Trimethoxyphosphine: Contains three methoxy groups attached to phosphorus.
Tetramethoxyphosphonium: Contains four methoxy groups attached to phosphorus.
Hexamethoxyphosphorane: Contains six methoxy groups attached to phosphorus.
Uniqueness: Pentamethoxyphosphorane is unique due to its specific number of methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
pentamethoxy-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15O5P/c1-6-11(7-2,8-3,9-4)10-5/h1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKFHBSHEPXQGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)(OC)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391391 | |
Record name | PENTAMETHOXYPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-07-8 | |
Record name | PENTAMETHOXYPHOSPHORANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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